3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide
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Overview
Description
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound is characterized by the presence of a thiazolidine ring, a phenylpropyl group, and an azetidine carboxamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the azetidine carboxamide moiety and the phenylpropyl group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a therapeutic agent.
Medicine
In medicine, researchers may explore the compound’s potential as a drug candidate. This includes evaluating its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in preclinical and clinical studies.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine carboxamides and thiazolidine derivatives. Examples include:
- 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)azetidine-1-carboxamide
- 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-phenylbutyl)azetidine-1-carboxamide
Uniqueness
What sets 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a compound of interest for further research and development.
Properties
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14-11-23-16(22)19(14)13-9-18(10-13)15(21)17-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZDFGAGRJJFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCCC2=CC=CC=C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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